

Technical Guide: Chemical Synthesis and Precursor Identification of SC- $\alpha\alpha\delta 9$

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Compound of Interest

Compound Name: *Sc-alpha alpha delta 9*

CAS No.: 219905-91-6

Cat. No.: B1221036

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Compound Identity and Significance

SC- $\alpha\alpha\delta 9$ is a "structurally unique" phospholipid analogue originally identified in a combinatorial library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25 phosphatases. Subsequent mechanistic studies revealed its primary cellular target to be Phospholipase C (PLC), making it a critical probe for studying G1/S and G2/M cell cycle checkpoints and mitogenic signaling.

Chemical Profile

Property	Specification
Common Name	SC- $\alpha\alpha\delta 9$ (SC-AAD9)
IUPAC Name	4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid
Molecular Formula	C ₄₀ H ₄₈ N ₄ O ₆
Molecular Weight	~680.83 g/mol
Primary Target	Phospholipase C (IC ₅₀ = 25 μ M); Cdc25 Phosphatase (Dual specificity)
Solubility	Soluble in DMSO (16 mg/mL); Insoluble in water
Appearance	Brown/Tan solid (typical for oxazole derivatives)

Precursor Identification & Retrosynthetic Analysis

The synthesis of SC- $\alpha\alpha\delta 9$ is best understood via convergent retrosynthesis. The molecule consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a lipid tail, a linker, and a heteroaromatic head group.

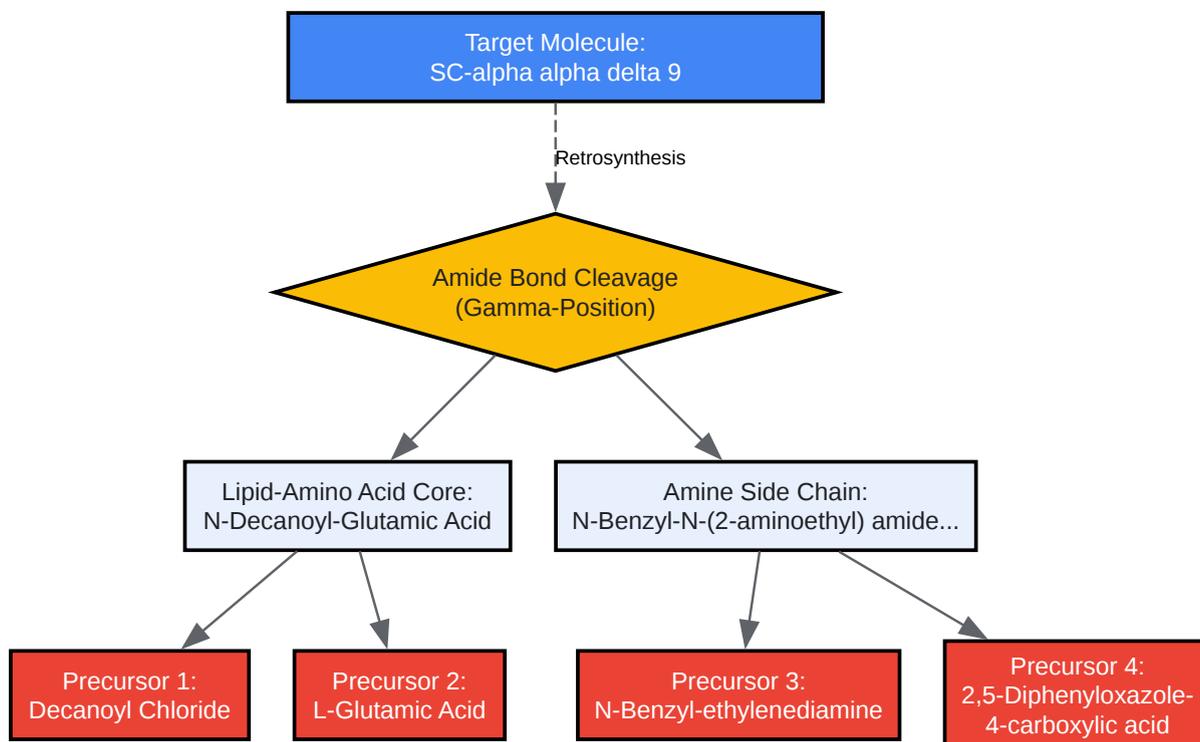
The Four Core Precursors

- Scaffold Precursor (Core): L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).
 - Role: Provides the chiral backbone and the 2- and 4- positions for substitution.
- Lipid Tail Precursor (Fragment A): Decanoyl Chloride (or Decanoic Acid).
 - Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.
- Linker Precursor (Fragment B): N-Benzyl-ethylenediamine.
 - Role: Connects the gamma-carboxyl of the glutamate to the head group.
- Head Group Precursor (Fragment C): 2,5-Diphenyloxazole-4-carboxylic acid.

- Role: The aromatic moiety responsible for specific hydrophobic pocket binding.

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection of SC- $\alpha\alpha\delta 9$ into its constituent building blocks.



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Caption: Retrosynthetic breakdown of SC- $\alpha\alpha\delta 9$ into four commercially accessible precursors.

Step-by-Step Synthesis Protocol

While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the following protocol describes a rational solution-phase synthesis for scale-up and high purity.

Phase 1: Synthesis of the "Head Group" Amine (Fragment BC)

Objective: Create the oxazole-linked diamine side chain.

- Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC·HCl (coupling agent), HOBT, DCM (Dichloromethane).
- Procedure:
 - Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.
 - Add 1.1 eq EDC·HCl and 1.1 eq HOBT; stir at 0°C for 30 mins to activate the acid.
 - Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine (e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by deprotection.
 - Stir at room temperature (RT) for 12 hours.
 - Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
 - Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).

Phase 2: Synthesis of the Lipid-Core (Fragment AB)

Objective: Acylate the Glutamic acid.

- Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.
 - Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow alpha-acylation first.
- Procedure:
 - Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na₂CO₃ (base).
 - Add 1.1 eq Decanoyl Chloride dropwise at 0°C.
 - Stir vigorously for 4 hours.
 - Acidify to pH 2 with HCl; extract with Ethyl Acetate.

- Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).

Phase 3: Final Coupling and Deprotection

Objective: Link the Core to the Head Group.

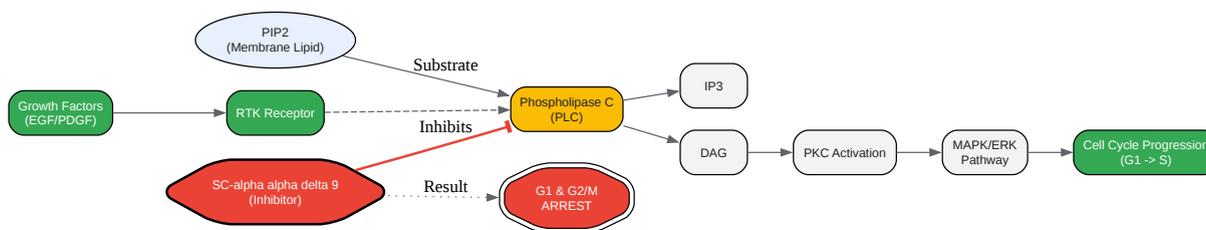
- Activation:
 - Hydrolyze the benzyl ester of Intermediate B (using H₂/Pd-C) to expose the free gamma-carboxylic acid.
 - Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.
- Coupling:
 - Activate with HATU (1.1 eq) and DIPEA (2.0 eq).
 - Add Intermediate A (The oxazole-amine).
 - Stir for 16 hours at RT.
- Purification:
 - Evaporate DMF. Redissolve in EtOAc.
 - Perform flash column chromatography (Silica gel, MeOH/DCM gradient).
 - Final Product: SC- $\alpha\delta 9$.

Mechanism of Action & Biological Validation

SC- $\alpha\delta 9$ functions as an antesignaling agent.^{[1][2][3][4][5]} While early screens identified it as a Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-bisphosphate (PIP₂), allowing it to competitively inhibit Phospholipase C (PLC).

Signaling Pathway Blockade

The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent activation of the MAPK/ERK pathway.



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Caption: SC- $\alpha\alpha\delta 9$ inhibits PLC, preventing hydrolysis of PIP2 and halting downstream proliferation signaling.

References

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